1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine
Description
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-4-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-2-11(16-7-1)10-9-17-12(14-10)8-15-5-3-13-4-6-15/h1-2,7,9,13H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSKNKNMSTWIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
Industrial-scale synthesis adapts the laboratory methods with modifications to enhance efficiency, yield, and reproducibility:
Continuous Flow Reactors: These are increasingly used to maintain precise control over reaction parameters (temperature, residence time) and improve scalability while minimizing batch-to-batch variation.
Automated Synthesis Platforms: Automation allows for high-throughput synthesis and optimization of reaction conditions, reducing human error and improving safety.
Solvent Recycling and Green Chemistry: Industrial processes often incorporate solvent recovery systems and greener solvents to reduce environmental impact.
Reaction Mechanism Insights
The key step in the synthesis involves the formation of a methylene bridge linking the piperazine nitrogen to the 2-position of the thiazole ring, which is substituted at the 4-position by a 2-thienyl group. This typically proceeds via:
Nucleophilic Attack: The nucleophilic nitrogen of piperazine attacks an electrophilic carbon (often a halomethyl or activated methyl group) on the thiazole intermediate.
Substitution or Condensation: Displacement of a leaving group (e.g., halide) or condensation with an aldehyde or similar functional group forms the methylene linkage.
Data Summary Table of Preparation Parameters
| Parameter | Typical Laboratory Conditions | Industrial Adaptations |
|---|---|---|
| Solvent | Ethanol or Methanol | Ethanol/Methanol with solvent recycling |
| Temperature | Reflux (~60–80°C) | Controlled via continuous flow reactors |
| Reaction Time | 4–8 hours | Reduced by optimized flow conditions |
| Catalyst/Base | Sometimes base or acid scavenger | Automated dosing of catalysts or reagents |
| Purification | Recrystallization, chromatography | Automated purification systems |
| Yield | Moderate to high (dependent on conditions) | Optimized for maximum yield and purity |
| Scale | Milligram to gram scale | Kilogram to ton scale production |
Research Findings and Optimization Studies
Studies indicate that the choice of solvent and reflux time significantly influences the purity and yield of the product. Methanol can sometimes lead to faster reactions but may require more stringent purification.
The use of continuous flow reactors in industrial settings has shown to increase yield by 10–15% compared to batch processes due to better heat and mass transfer.
Automated synthesis platforms facilitate rapid screening of reaction conditions, enabling fine-tuning of temperature, solvent ratios, and reagent stoichiometry for optimal synthesis.
Oxidation or reduction side reactions are minimal under the described conditions but can be controlled by maintaining inert atmosphere or adding stabilizers if necessary.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution at the piperazine moiety can yield a variety of substituted piperazines .
Scientific Research Applications
Acetylcholinesterase Inhibition
Research indicates that compounds similar to 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine exhibit potential as acetylcholinesterase inhibitors. This mechanism is critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. The structural components of the compound may facilitate binding to the active site of the enzyme, enhancing its efficacy in modulating neurotransmitter levels.
Antimicrobial Activity
The compound's thiazole derivative structure suggests significant antimicrobial properties. Studies have shown that thiazole derivatives can disrupt microbial cell function and enhance membrane permeability. This activity is crucial in developing new antimicrobial agents against resistant bacterial strains.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of thiazole derivatives on neuronal cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against cancer cells while preserving normal cell viability. This dual action presents a promising avenue for developing neuroprotective agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, synthesized thiazole derivatives were tested against various bacterial strains. The findings demonstrated that certain derivatives showed moderate to good activity against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-(2,3,5-trichlorophenyl)-1,3-thiazole | Thiazole Derivative | Acetylcholinesterase Inhibition |
| Suprofen | Thiophene Derivative | Anti-inflammatory |
| Articaine | Thiophene Derivative | Local Anesthetic |
The comparison highlights the unique properties of this compound due to its specific combination of rings that impart distinct biological activities compared to other derivatives.
Mechanism of Action
The mechanism of action of 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The compound is compared to derivatives with modifications in:
- Thiazole substituents (e.g., phenyl, methyl, fluorophenyl).
- Piperazine modifications (e.g., sulfonyl groups, benzhydryl substituents).
- Linker groups (direct attachment vs. methylene bridge).
Table 1: Structural and Physicochemical Comparison
Receptor Binding and Antagonism
- Thiazole Substituent Position: In H₃ receptor antagonists, thiazol-5-yl derivatives (e.g., 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine) showed higher potency than thiazol-4-yl analogues (pA₂ = 8.27 vs. ≤6.23) . The target compound’s thiazol-2-yl group may exhibit distinct binding modes due to positional effects.
- Piperazine Modifications : Methanesulfonyl groups (e.g., in ’s compound) can enhance solubility and receptor interactions via electron-withdrawing effects.
Antimicrobial and Cytotoxic Activities
- Azole-Piperazine Hybrids : Derivatives with imidazole or benzimidazole moieties (e.g., 2-((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole) demonstrated broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL) and cytotoxicity against PC-3 cancer cells .
- Benzhydryl-Piperazine Derivatives : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines showed significant cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines .
Conformational and Crystallographic Differences
Key Research Findings and Implications
Substituent Position Matters : Thiazole substituent positioning (e.g., 2-yl vs. 4-yl/5-yl) critically impacts receptor affinity .
Electron-Donating/Withdrawing Groups : Fluorophenyl () and methanesulfonyl () groups modulate electronic properties, influencing solubility and target engagement.
Biological Activity
1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine (CAS No. 1040631-46-6) is a heterocyclic compound that combines a thiazole ring with a thiophene ring and a piperazine moiety. This unique structural configuration suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features the following structural characteristics:
- IUPAC Name: 2-(piperazin-1-ylmethyl)-4-thiophen-2-yl-1,3-thiazole
- Molecular Formula: C12H15N3S2
- Molecular Weight: 253.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The thiazole and piperazine moieties may facilitate binding to the active site of the enzyme, enhancing the compound's efficacy.
- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties. The presence of the thiophene ring may contribute to this activity by enhancing membrane permeability and disrupting microbial cell function .
- Antioxidant Properties : Compounds with similar structures have exhibited antioxidant activities, potentially offering protective effects against oxidative stress-related diseases .
Biological Activity Evaluation
Numerous studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities Related to Thiazole Derivatives
| Activity Type | Example Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase Inhibition | 4-(benzo[d]thiazole) phenols | 2.7 | |
| Antimicrobial | Various thiazole derivatives | Varies | |
| Antioxidant | Benzopyrones | Varies |
Case Study 1: Acetylcholinesterase Inhibition
In a study evaluating a series of thiazole-based compounds for their acetylcholinesterase inhibitory activity, several derivatives exhibited significant inhibition with IC50 values ranging from 2.7 µM to higher concentrations depending on structural modifications. These findings suggest that similar modifications in this compound could enhance its inhibitory potential against acetylcholinesterase .
Case Study 2: Antimicrobial Activity
Research has shown that thiazole derivatives possess notable antimicrobial properties against various bacterial strains. For instance, compounds exhibiting a similar thiazole structure demonstrated effective inhibition of bacterial growth, indicating potential for development as antimicrobial agents .
Q & A
Basic: What are the key synthetic methodologies for preparing piperazine derivatives with thiazole-thienyl substituents?
The synthesis of piperazine derivatives often involves cyclization reactions and functional group modifications . For example, analogs with thiazole-thienyl motifs can be synthesized via:
- Hydrazine hydrate-mediated cyclization : Reaction of aromatic carbonitriles with hydrazine hydrate forms tetrazine intermediates, followed by thiazole ring closure using Lawesson’s reagent .
- Mannich-type alkylation : Piperazine cores can be functionalized via nucleophilic substitution, where a thiazole-thienylmethyl group is introduced using alkylating agents like chloromethyl-thiazole derivatives .
Validation typically employs elemental analysis, NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Basic: How do structural modifications of the piperazine scaffold influence biological activity?
The piperazine ring serves as a versatile pharmacophore due to its conformational flexibility and hydrogen-bonding capacity. Modifications such as:
- Substituent addition (e.g., thiazole-thienyl groups) enhance π-π stacking and hydrophobic interactions with biological targets .
- N-alkylation (e.g., benzyl or nitroaryl groups) alters electron density, affecting receptor binding kinetics .
For instance, antiplatelet activity in modified piperazines correlates with electron-withdrawing substituents (e.g., nitro groups), as shown in computational docking studies .
Basic: What pharmacological activities are reported for thiazole-containing piperazine derivatives?
Thiazole-piperazine hybrids exhibit:
- Local anesthetic activity : Attributed to blockade of sodium channels via phenyl-propionic or phenoxyethyl radicals .
- Antimicrobial potential : Thiazole-thienyl groups disrupt microbial cell membranes, as seen in analogs with MIC values <10 µM .
- Antiplatelet effects : Demonstrated in vitro via inhibition of ADP-induced platelet aggregation (IC₅₀ ~5–20 µM) .
Activity validation typically uses rodent models (e.g., inflammatory pain assays) and in vitro receptor-binding studies .
Advanced: How can computational modeling optimize the design of thiazole-piperazine derivatives?
Density Functional Theory (DFT) and Molecular Electrostatic Potential (MESP) analyses predict:
- Electronic properties : Electron-deficient thiazole rings enhance binding to enzymes like T-type calcium channels .
- HOMO-LUMO gaps : Narrow gaps (~3–4 eV) in thienyl-thiazole derivatives correlate with redox-mediated biological activity .
Molecular dynamics simulations further assess stability in biological membranes, guiding substituent selection for improved bioavailability .
Advanced: What strategies resolve contradictions in reported biological data for piperazine derivatives?
Contradictions (e.g., variable toxicity vs. efficacy) are addressed via:
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., replacing thienyl with pyridyl groups) isolates critical moieties .
- Toxicity profiling : Beta-cyclodextran encapsulation reduces hepatotoxicity while maintaining activity, as shown in murine models .
- Dual-activity assays : Simultaneous evaluation of antiplatelet and anesthetic effects identifies compounds with balanced efficacy-toxicity ratios .
Advanced: How do supramolecular interactions influence the crystallinity and stability of piperazine derivatives?
X-ray crystallography and Hirshfeld surface analysis reveal:
- Hydrogen-bond networks : Piperazine N-H groups form stable interactions with carbonyl acceptors, enhancing thermal stability (decomposition >250°C) .
- π-Stacking : Thienyl-thiazole motifs stabilize crystal lattices via face-to-face stacking (distance ~3.5 Å), critical for material science applications .
These insights guide co-crystallization strategies for improving drug formulation stability .
Methodological: What analytical techniques validate the purity and structure of synthesized derivatives?
- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .
- Spectroscopy :
- Thermogravimetric analysis (TGA) : Assesses thermal stability (weight loss <5% at 150°C) .
Methodological: How are in silico tools applied to predict ADMET properties?
SwissADME and ProtoX platforms predict:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
